1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Description
1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as DMEM, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DMEM belongs to the class of pyrazoloquinoline compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
Medicinal Chemistry: Antiparasitic Drug Synthesis
Quinoline derivatives are known for their antiparasitic properties. The direct C–H alkenylation of quinoline N-oxides is a promising strategy for synthesizing new antiparasitic drugs . This process involves the formation of new carbon-carbon bonds, extending the quinoline framework and enhancing the compound’s biological activity.
Green Chemistry: Sustainable Synthesis
The synthesis of quinoline derivatives has been adapted to meet the demands of green chemistry, which aims for more sustainable and environmentally friendly chemical processes . Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize the environmental impact.
Organic Synthesis: Multicomponent Reactions (MCRs)
Quinoline derivatives are synthesized through MCRs, which are efficient and versatile strategies in organic synthesis . MCRs allow for the construction of complex molecular architectures in a single step, using multiple starting materials in a convergent manner.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3/c1-4-19-10-12-20(13-11-19)25-23-16-27-24-8-6-5-7-22(24)26(23)29(28-25)21-14-9-17(2)18(3)15-21/h5-16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEVNQZAXZUWDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline |
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